molecular formula C16H15BrN2O3 B2584049 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide CAS No. 955757-13-8

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide

Cat. No.: B2584049
CAS No.: 955757-13-8
M. Wt: 363.211
InChI Key: ZACKHIYFNDELBX-UHFFFAOYSA-N
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Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is a synthetic small molecule designed for research applications, particularly in medicinal chemistry and drug discovery. The compound features a tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . Tetrahydroisoquinoline derivatives are frequently investigated as potent inhibitors of critical enzymatic targets . Recent scientific literature highlights related compounds demonstrating significant efficacy as inhibitors of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR), which are promising targets in oncology research . Furthermore, structurally similar molecules have been explored as novel negative allosteric modulators for neuropharmacology targets, such as the dopamine D3 receptor . The integration of the 5-bromofuran-2-carboxamide moiety may further modulate the compound's physicochemical properties and binding affinity. This molecule is supplied exclusively for use in non-clinical laboratory research.

Properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10(20)19-7-6-11-2-3-13(8-12(11)9-19)18-16(21)14-4-5-15(17)22-14/h2-5,8H,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKHIYFNDELBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its structural features.

    Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide can be compared to other compounds with similar structures, such as:

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound lacks the bromofuran moiety, which may affect its chemical properties and biological activity.

    N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide:

The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core with the bromofuran carboxamide moiety, which may confer distinct chemical and biological properties.

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